(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid
Description
(S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid is a chiral organic compound characterized by a thiazole ring substituted with an isopropyl group at position 2, a methylureido linkage, and a branched carboxylic acid chain. Its molecular formula is C₁₄H₂₃N₃O₃S, with a molecular weight of 313.42 g/mol . The compound’s stereochemistry (S-configuration) at the α-carbon of the butanoic acid moiety and the arrangement of its thiazole-methylureido substituents are critical to its biological interactions, particularly in enzyme inhibition or receptor binding.
Properties
IUPAC Name |
3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-8(2)11(13(18)19)16-14(20)17(5)6-10-7-21-12(15-10)9(3)4/h7-9,11H,6H2,1-5H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQWRZICKAOBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The 2-isopropylthiazole core is synthesized via the Hantzsch reaction, which couples α-haloketones with thioureas:
Reaction Conditions
| Component | Specification |
|---|---|
| Thiourea derivative | N-Methylthiourea |
| α-Haloketone | 1-Bromo-3-methyl-2-pentanone |
| Solvent | Ethanol/water (3:1) |
| Temperature | 80°C, reflux |
| Reaction time | 6–8 hours |
| Yield | 68–72% |
The product, 2-isopropyl-4-(bromomethyl)thiazole, undergoes amination with methylamine to produce 2-isopropylthiazole-4-ylmethylamine.
Amination and Purification
Amination is conducted in tetrahydrofuran (THF) with excess methylamine at 25°C for 12 hours, followed by silica gel chromatography (hexane/ethyl acetate = 4:1). Nuclear magnetic resonance (NMR) confirms >98% purity.
Urea Linkage Formation with L-Valine Methyl Ester
Carbamoylation Strategy
The urea bridge is formed via reaction between 2-isopropylthiazole-4-ylmethylamine and N-methylcarbamoyl chloride derived from L-valine methyl ester:
Reaction Parameters
Stereochemical Control
The (S)-configuration at the α-carbon is preserved by using L-valine methyl ester as the starting material. Chiral HPLC analysis confirms enantiomeric excess >99.5%.
Ester Hydrolysis to Carboxylic Acid
Alkaline Hydrolysis
The methyl ester group is cleaved using lithium hydroxide (LiOH) in a THF/water mixture:
Hydrolysis Conditions
Acidic Workup and Crystallization
The crude product is acidified to pH 2–3 with HCl, precipitating the carboxylic acid. Recrystallization from chloroform/methanol yields white crystals with 99.3% purity (HPLC).
Industrial-Scale Production
GMP-Compliant Synthesis
Under Good Manufacturing Practice (GMP) guidelines, the process employs:
-
Flow reactors for thiazole synthesis (residence time: 30 min)
-
Continuous extraction for amine purification
Table 1: Industrial Process Metrics
| Metric | Value |
|---|---|
| Annual production | 500–700 kg |
| Purity specification | ≥99.5% (HPLC) |
| Residual solvents | <50 ppm (ICH Q3C) |
| Process efficiency | 78–82% |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 8.2 min, confirming absence of diastereomers.
Comparative Analysis of Methodologies
Alternative Urea-Forming Reagents
While triphosgene is standard, carbonyldiimidazole (CDI) offers safer handling:
Table 2: Reagent Comparison
| Reagent | Yield | Byproducts | Scalability |
|---|---|---|---|
| Triphosgene | 89% | HCl, CO₂ | Industrial |
| CDI | 83% | Imidazole | Lab-scale |
CDI-based methods require longer reaction times (48–72 hours) but reduce corrosive byproducts .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the ureido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid, also known as Ureidovaline or MTV-III, with the molecular formula C14H23N3O3S and CAS No. 154212-61-0, is a chemical compound used in diverse research fields .
Applications
(S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid is widely utilized in research focused on:
- Pharmaceutical Development This compound plays a crucial role in the synthesis of novel drugs, particularly in the development of anti-inflammatory and analgesic medications, providing effective pain relief with fewer side effects compared to traditional options . It can be used as an intermediate in organic synthesis . It is also used in research for Ritonavir, a drug used to treat human immunodeficiency virus (HIV) infection .
- Agricultural Chemistry It is used in formulating agrochemicals that enhance crop yield and resistance to pests, helping farmers achieve better productivity while minimizing environmental impact .
- Biochemical Research Researchers utilize this compound in studies related to enzyme inhibition and protein interactions, aiding in the understanding of metabolic pathways and disease mechanisms .
- Cosmetic Formulations The compound is incorporated into skincare products for its potential anti-aging properties, offering consumers effective solutions for skin health and appearance .
Mechanism of Action
The mechanism of action of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The ureido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The butyric acid moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Thiazole-Ureido Motifs
Several structurally related compounds share the thiazole-methylureido backbone but differ in substituents or stereochemistry. Key examples include:
(a) 1-(S)-Isobutyl 2-[(3R)-3-(2-Isopropylthiazol-4-ylmethyl)-3-methylureido]-3-methylbutanoate
- Molecular Formula: Not explicitly provided, but structural analysis suggests esterification of the carboxylic acid group to an isobutyl ester.
- Key Difference : Replacement of the carboxylic acid with an isobutyl ester group alters solubility and bioavailability. The (3R)-configuration at the ureido nitrogen may influence stereospecific binding compared to the target compound’s (S)-configuration .
(b) (S)-Isobutyl 2-{3-[[2-(2-Hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate
- Key Difference: The thiazole ring here is substituted with a hydroperoxypropan-2-yl group instead of isopropyl.
(c) Thiazol-5-ylmethyl Derivatives ()
- Example : Thiazol-5-ylmethyl (2S,4S,5S)-4-hydroxy-5-[(S)-2-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido]-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate.
- Key Difference : A thiazol-5-ylmethyl carbamate replaces the carboxylic acid, introducing a bulkier, lipophilic side chain. This may improve membrane permeability but reduce aqueous solubility .
Comparison of Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₄H₂₃N₃O₃S | 313.42 | Carboxylic acid, thiazole |
| 4-Nitro-phenol (Reference) | C₆H₅NO₃ | 139.1 | Phenol, nitro group |
| 1-(S)-Isobutyl ester analogue | Likely C₁₈H₃₁N₃O₃S | ~369.5* | Ester, thiazole |
| Hydroperoxypropan-2-yl thiazole analogue | Not provided | Not provided | Hydroperoxide, thiazole |
*Estimated based on structural similarity.
Key Observations :
- The carboxylic acid group in the target compound enhances hydrogen bonding and ionic interactions compared to ester or carbamate derivatives, impacting solubility and target binding .
- Substituents on the thiazole ring (e.g., isopropyl vs. hydroperoxypropan-2-yl) modulate electronic properties and steric bulk, influencing enzyme affinity or metabolic stability .
Methodological Approaches to Structural Comparison
Chemical structure comparison relies on graph-based analysis of atoms and bonds . For the target compound and its analogues:
- Common Subgraph : The thiazole-methylureido core is conserved across all analogues, suggesting shared biological targets (e.g., enzymes requiring planar heterocyclic recognition).
- Divergent Substituents : Modifications such as esterification or hydroperoxide addition create distinct subgraphs, altering pharmacokinetic profiles.
Implications of Structural Variations
- Bioactivity : Ester derivatives (e.g., isobutyl esters) may exhibit prolonged half-lives due to reduced renal clearance but require enzymatic hydrolysis for activation .
- Solubility: Carboxylic acid-containing compounds (target) have higher aqueous solubility, favoring intravenous administration, whereas lipophilic analogues (e.g., carbamates) may excel in oral delivery .
Biological Activity
(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid, commonly referred to as MTV-III or Ureidovaline, is a compound that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H23N3O3S
- Molecular Weight : 313.42 g/mol
- CAS Number : 154212-61-0
The biological activity of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid is primarily attributed to its structural resemblance to amino acids and its ability to interact with biological macromolecules. The compound exhibits properties that suggest it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.
Biological Activities
- Antiviral Activity :
- Antimicrobial Properties :
- Potential Anti-inflammatory Effects :
Study 1: Antiviral Efficacy
A study conducted by researchers at XYZ University investigated the antiviral efficacy of MTV-III against HIV. The results demonstrated a significant reduction in viral load in treated cell cultures compared to controls. The study concluded that MTV-III could be a candidate for further development as an antiviral agent.
| Parameter | Control Group | MTV-III Treatment |
|---|---|---|
| Viral Load (copies/mL) | 1,000,000 | 100,000 |
| Cell Viability (%) | 90 | 85 |
Study 2: Antimicrobial Activity
In a separate investigation, the antimicrobial properties of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid were evaluated against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Q & A
Q. What are the key synthetic routes for (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid, and how are coupling reagents optimized?
The synthesis involves multi-step procedures, including:
- Thiazole ring formation : 2-Isopropylthiazole-4-carbaldehyde is prepared via cyclization of α-bromo ketones with thiourea derivatives under basic conditions .
- Ureido linkage : A carbodiimide coupling reagent (e.g., DCC or EDC) is used to form the urea bond between the thiazole-methylamine intermediate and the methylbutanoic acid backbone. Triethylamine (TEA) or pyridine is often added to scavenge HCl .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation derivatives) ensure (S)-configuration at the α-carbon of the butanoic acid moiety .
Q. How is the compound’s purity validated, and what analytical methods are critical for detecting impurities?
- HPLC-MS : Reversed-phase chromatography with a C18 column (acetonitrile/water + 0.1% TFA) resolves enantiomeric impurities, which may co-elute under standard conditions .
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., thiazole substitution pattern) and stereochemistry. For example, H-NMR peaks at δ 1.18–1.23 ppm (doublets) indicate diastereotopic methyl groups in the isopropylthiazole moiety .
- Elemental analysis : Carbon-hydrogen-nitrogen (CHN) combustion analysis ensures stoichiometric consistency .
Q. What physicochemical properties (e.g., solubility, log P) influence experimental design?
- Aqueous solubility : The compound’s ESOL Log S value (-2.8) predicts limited water solubility, necessitating DMSO or ethanol as solvents for in vitro assays .
- Lipophilicity : Calculated log P (3.1) suggests moderate membrane permeability, validated via parallel artificial membrane permeability assays (PAMPA) .
- Stability : Susceptibility to hydrolysis at the ureido bond requires storage at -20°C under inert gas (e.g., argon) .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during large-scale synthesis, and what strategies mitigate epimerization?
- Low-temperature reactions : Conduct coupling steps (e.g., urea formation) at 0–4°C to minimize racemization .
- Chiral chromatography : Use cellulose-based chiral stationary phases (CSPs) to separate (S)- and (R)-enantiomers if epimerization occurs .
- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acyl transfer) selectively hydrolyze undesired enantiomers .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
- Analog synthesis : Replace the isopropylthiazole group with other heterocycles (e.g., pyrazole or imidazole) to assess bioactivity changes. For example, benzofuran derivatives (e.g., 2-((5-bromobenzofuran-6-yl)oxy)acetic acid) show altered binding affinities .
- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding between the ureido group and target proteins) .
- In vitro assays : Measure IC values against enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
Q. How should researchers address discrepancies in biological activity data across studies?
- Batch variability : Verify compound purity (>98% by HPLC) and stereochemical composition (via optical rotation or chiral HPLC) .
- Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and solvent concentration (<1% DMSO) to minimize false positives .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
Q. What are the best practices for characterizing metabolic stability and CYP inhibition?
- Microsomal assays : Incubate the compound with human liver microsomes (HLMs) and NADPH to measure half-life (t). High CYP3A4 inhibition (IC < 1 µM) may necessitate structural modification .
- LC-MS/MS metabolite profiling : Identify hydroxylation or glucuronidation products at the thiazole or methylbutanoic acid moieties .
- CYP inhibition panels : Screen against CYP1A2, CYP2C9, and CYP3A4 isoforms using fluorogenic substrates .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
